molecular formula C6H9N3O2S2 B2469285 Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate CAS No. 897288-48-1

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate

Cat. No.: B2469285
CAS No.: 897288-48-1
M. Wt: 219.28
InChI Key: CSAMWAYQZUBLSD-UHFFFAOYSA-N
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Description

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a thiadiazole derivative featuring a sulfanyl linkage to a methyl propanoate ester group. Thiadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen and one sulfur atom, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Despite its structural promise, commercial availability of this compound has been discontinued, as noted in supplier listings .

Properties

IUPAC Name

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-3(4(10)11-2)12-6-9-8-5(7)13-6/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAMWAYQZUBLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897288-48-1
Record name methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial activity. Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. For example:

  • Study Findings : In vitro studies demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in numerous studies. Its structural features suggest it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. Key findings include:

  • Cytotoxicity Tests : In vitro assessments revealed that this compound showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50_{50} values indicating potent activity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Summary of Applications

ApplicationActivity TypeObservations
AntimicrobialEffective against MRSAMIC values comparable to established antibiotics
AnticancerCytotoxicity in cancer cellsIC50_{50} values indicate potent activity

Mechanism of Action

The mechanism of action of Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiadiazole ring can interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Compound Name Substituents Key Structural Features Biological Activity References
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate Methyl propanoate ester, amino group Ester linkage, propanoate chain Unknown (Discontinued)
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Ethyl acetate ester, amino group Shorter ester chain Data not available
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide, methylsulfanyl group Amide group, sulfur substituent Antimicrobial potential
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole Methylphenyl groups, bis-thiadiazole Butterfly conformation, planar rings Structural studies

Key Comparative Insights

Ester vs. Amide Functionality
  • This compound contains an ester group, which is more hydrolytically labile compared to the amide in N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide .
  • The amide derivative exhibits antimicrobial activity, suggesting that ester-containing analogues like the target compound might lack similar efficacy due to reduced hydrogen-bonding capacity or faster metabolic degradation .
Ester Chain Length
  • Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has a shorter ethyl acetate chain compared to the methyl propanoate chain in the target compound. A shorter chain may enhance solubility in polar solvents, whereas the propanoate chain could increase lipophilicity, affecting membrane permeability .
Bulkier Substituents and Conformational Effects
  • The bis-thiadiazole compound with methylphenyl groups adopts a butterfly conformation, with thiadiazole rings forming a dihedral angle of 46.3° . Such conformational rigidity contrasts with the more flexible sulfanyl-propanoate linkage in the target compound, which may adopt variable conformations. Bulkier substituents in the bis-thiadiazole derivative likely reduce solubility but enhance thermal stability due to efficient crystal packing .

Research Findings and Implications

  • Structural Studies : The bis-thiadiazole derivative () was analyzed via single-crystal X-ray diffraction (SHELX programs ), revealing planar aromatic systems and tight crystal packing. Similar methodologies could elucidate the target compound’s structure if crystallized.
  • Biological Activity : The acetamide analogue () highlights the importance of hydrogen-bonding groups (e.g., amides) in antimicrobial activity. The absence of such groups in the target compound may limit its bioactivity.
  • Safety and Handling: Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has a published safety data sheet (GHS-compliant), emphasizing proper handling protocols . No analogous data exist for the discontinued target compound.

Biological Activity

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on available literature.

Structural Overview

  • Molecular Formula : C₆H₉N₃O₂S₂
  • SMILES : CC(C(=O)OC)SC1=NN=C(S1)N
  • InChIKey : CSAMWAYQZUBLSD-UHFFFAOYSA-N

The structure of this compound features a thiadiazole ring, which is pivotal in its biological interactions. The presence of sulfur and nitrogen atoms contributes to its reactivity and potential pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that compounds containing the 2-amino-1,3,4-thiadiazole moiety possess promising antimicrobial activity against various pathogens. For instance:

  • Cytostatic Properties : Studies have shown that 2-amino-1,3,4-thiadiazole derivatives can exhibit cytostatic effects against cancer cell lines, suggesting potential applications in oncology .
  • Antiparasitic Activity : Some derivatives have demonstrated efficacy against Trypanosoma species, indicating potential use in treating diseases such as Chagas disease and sleeping sickness .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various studies:

  • Cell Viability Assays : In vitro studies using B16F10 murine melanoma cells indicated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM . However, other derivatives related to the thiadiazole scaffold showed significant cytotoxic effects at lower concentrations.

The mechanisms underlying the biological activities of this compound and its derivatives may involve several pathways:

  • Inhibition of Enzymatic Activity : Some studies have focused on the inhibitory effects on key enzymes such as tyrosinase, which is crucial in melanin production. Compounds with similar structures have shown promising results in inhibiting this enzyme .
  • Intermolecular Interactions : The structural characteristics allow for hydrogen bonding and π–π interactions with target biomolecules, enhancing the binding affinity and biological efficacy .

Research Findings and Case Studies

A summary of relevant findings from various studies is presented in the following table:

StudyCompound TestedBiological ActivityKey Findings
Thiadiazole DerivativesAntimicrobialSignificant activity against bacteria and fungi.
5-Amino-Thiadiazole DerivativesCytotoxicExhibited cytostatic effects on cancer cell lines.
Analog StudiesTyrosinase InhibitionEffective inhibition with low cytotoxicity at specific concentrations.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate and its analogues?

A two-step synthesis is commonly employed:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
  • Step 2 : Alkylation of the intermediate thiol group with methyl propanoate derivatives. Key considerations include optimizing reaction conditions (solvent, temperature) and monitoring purity via TLC and NMR spectroscopy .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction is the gold standard for resolving bond lengths, angles, and dihedral angles. For example, related 1,3,4-thiadiazole derivatives exhibit near-planar conformations between thiadiazole rings and aromatic substituents (dihedral angles <1°) .
  • Spectroscopic techniques :
  • 1H NMR : Look for characteristic signals (e.g., methyl ester protons at δ ~3.6–3.7 ppm, thiadiazole protons at δ ~6.5–7.5 ppm).
  • IR : Confirm the presence of C=S (1050–1250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

Q. What are the primary biological screening assays for this compound?

  • In vitro antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays to assess cytotoxicity in cancer cell lines.
  • Diuretic activity : In vivo models measuring urine output and electrolyte excretion. Substituents on the thiadiazole ring significantly influence activity; unsubstituted phenyl or 4-chloro-phenyl groups often enhance efficacy .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s intermolecular interactions?

  • The monoclinic crystal system (space group P21/n) observed in related thiadiazoles (e.g., a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08°) allows for π-π stacking and hydrogen bonding (N–H···S/N interactions). These interactions stabilize the lattice and may correlate with bioavailability .
  • Data refinement : Use software like SHELXL for high-resolution refinement. Hydrogen atoms are typically placed geometrically (C–H = 0.95–0.99 Å) with isotropic displacement parameters .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase for diuretic activity).
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with biological activity. Substituents like electron-withdrawing groups (Cl, NO₂) often reduce potency compared to unsubstituted phenyl groups .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate experimental bond lengths and angles .

Q. How can contradictory biological activity data be resolved across studies?

  • Controlled variables : Ensure consistency in assay conditions (e.g., pH, solvent). For example, thiadiazole derivatives may exhibit pH-dependent solubility.
  • Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives.
  • Crystallographic validation : Confirm that structural discrepancies (e.g., conformational flexibility) do not alter binding modes .

Q. What challenges arise in refining X-ray data for thiadiazole derivatives, and how are they addressed?

  • Disorder in alkyl chains : Apply restraints (e.g., DFIX, SIMU) during refinement.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for high-throughput phasing.
  • Weak diffraction : Collect data at low temperature (100 K) to improve resolution .

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